(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone in the presence of a base.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.
Final Assembly: The final step involves the condensation of the intermediate with 3,4-dimethylaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or as a component in specialty polymers due to its electronic properties.
Mechanism of Action
The mechanism by which (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The thiazole and thiophene rings are known to interact with protein active sites, potentially leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(phenyl)thiazol-2(3H)-ylidene)aniline: Similar structure but with a phenyl group instead of a thiophene.
(Z)-3,4-dimethyl-N-(3-(3-piperidinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline: Similar structure but with a piperidine moiety instead of morpholine.
Uniqueness
The presence of the thiophene ring in (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline imparts unique electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of thiazole derivatives typically involves the reaction of thioketones with amines or other nucleophiles. The specific compound of interest can be synthesized through multi-step reactions involving the introduction of the morpholinopropyl and thiophenyl groups onto a thiazole scaffold. The following general steps outline the synthesis:
- Formation of Thiazole Ring : Reaction between appropriate thioketones and amines.
- Substitution Reactions : Introduction of morpholinopropyl and thiophenyl substituents through nucleophilic substitution.
- Final Modifications : Adjustments to achieve the desired (Z) configuration.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains and fungi.
- Case Study 1 : A related thiazole compound showed activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents such as fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
- Case Study 2 : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxicity .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes such as kinases that play critical roles in cell signaling pathways.
- DNA Intercalation : Some thiazole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:
Structural Feature | Influence on Activity |
---|---|
Morpholine Substituent | Enhances solubility and bioavailability |
Thiophene Ring | Contributes to electron delocalization |
Dimethyl Groups | Potentially increases lipophilicity |
Research indicates that modifications to these structural features can significantly enhance potency against specific targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c1-17-6-7-19(15-18(17)2)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOESSYYYPFOTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.